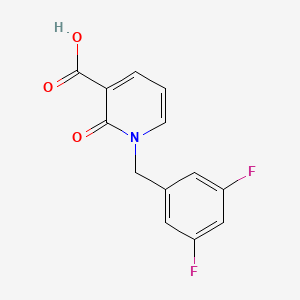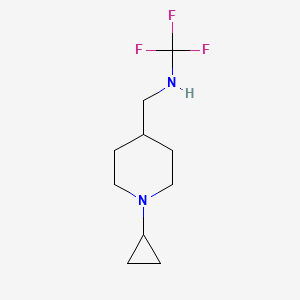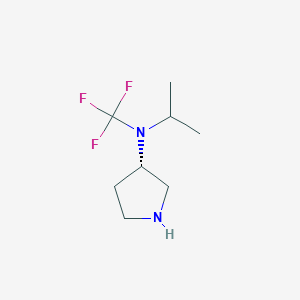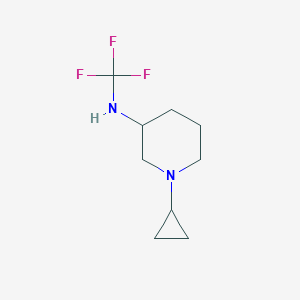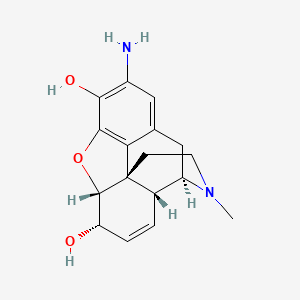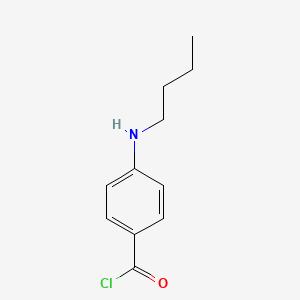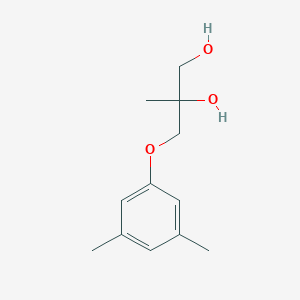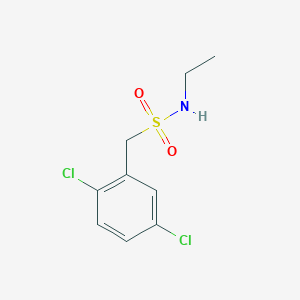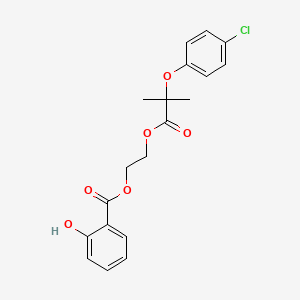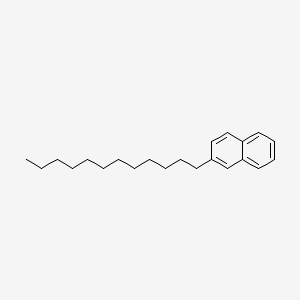
2-Dodecylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecylnaphthalene is an organic compound with the molecular formula C22H32. It is a derivative of naphthalene, where a dodecyl group (a twelve-carbon alkyl chain) is attached to the second position of the naphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecylnaphthalene typically involves the alkylation of naphthalene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C10H8+C12H25ClAlCl3C22H32+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-Dodecylnaphthalene can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones or carboxylic acids.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Naphthoquinones, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or acylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Dodecylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Used as a lubricant additive, surfactant, and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Dodecylnaphthalene largely depends on its interaction with molecular targets. Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. It may also interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
1-Dodecylnaphthalene: Similar structure but with the dodecyl group attached to the first position of the naphthalene ring.
2-Dodecylbenzene: A benzene derivative with a dodecyl group attached to the second position.
2-Dodecylphenol: A phenol derivative with a dodecyl group attached to the second position.
Uniqueness: 2-Dodecylnaphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. Its position-specific alkylation can lead to different interaction profiles with biological targets and distinct industrial applications compared to its isomers and analogs.
Propiedades
Número CAS |
60899-39-0 |
|---|---|
Fórmula molecular |
C22H32 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
2-dodecylnaphthalene |
InChI |
InChI=1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-21-15-12-13-16-22(21)19-20/h12-13,15-19H,2-11,14H2,1H3 |
Clave InChI |
QBZYESUVLSUCOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


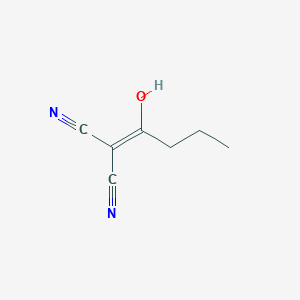
![2-[(1E)-Triaz-1-en-1-yl]benzaldehyde](/img/structure/B13956953.png)
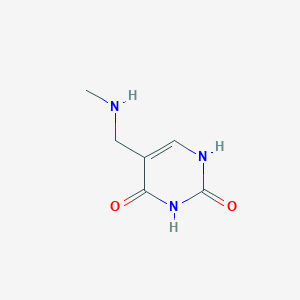
![Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)
